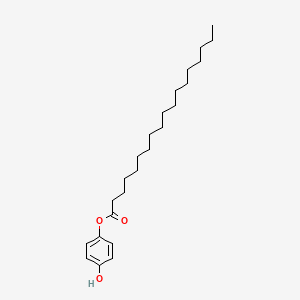
Octadecanoic acid, 4-hydroxyphenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octadecanoic acid, 4-hydroxyphenyl ester, also known as 4-hydroxyphenyl octadecanoate, is an ester derived from octadecanoic acid (stearic acid) and 4-hydroxyphenol (hydroquinone). This compound is part of a broader class of esters, which are widely used in various industrial and scientific applications due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octadecanoic acid, 4-hydroxyphenyl ester typically involves the esterification reaction between octadecanoic acid and 4-hydroxyphenol. This reaction can be catalyzed by acidic catalysts such as concentrated sulfuric acid or p-toluenesulfonic acid. The reaction is generally carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to maximize yield and purity. Industrial processes may also incorporate continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Octadecanoic acid, 4-hydroxyphenyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of octadecanoic acid and 4-hydroxyphenol.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a suitable catalyst.
Major Products
Hydrolysis: Octadecanoic acid and 4-hydroxyphenol.
Reduction: Octadecanol and 4-hydroxyphenol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Octadecanoic acid, 4-hydroxyphenyl ester has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various drugs.
Industry: Utilized in the production of cosmetics, lubricants, and plasticizers due to its favorable physical and chemical properties.
Mechanism of Action
The mechanism of action of octadecanoic acid, 4-hydroxyphenyl ester involves its interaction with biological membranes and enzymes. The ester can be hydrolyzed by esterases, releasing octadecanoic acid and 4-hydroxyphenol, which can then exert their respective biological effects. Octadecanoic acid is known to interact with lipid membranes, while 4-hydroxyphenol can act as an antioxidant by scavenging free radicals.
Comparison with Similar Compounds
Similar Compounds
Octadecanoic acid, 4-nitrophenyl ester: Similar in structure but contains a nitro group instead of a hydroxyl group.
Hexadecanoic acid, 4-hydroxyphenyl ester: Similar ester but derived from hexadecanoic acid (palmitic acid) instead of octadecanoic acid.
Octadecanoic acid, 4-methoxyphenyl ester: Similar ester but contains a methoxy group instead of a hydroxyl group.
Uniqueness
Octadecanoic acid, 4-hydroxyphenyl ester is unique due to the presence of the hydroxyl group on the phenyl ring, which imparts distinct chemical and biological properties. This hydroxyl group can participate in hydrogen bonding and other interactions, making the compound more versatile in various applications compared to its analogs.
Properties
CAS No. |
83791-09-7 |
|---|---|
Molecular Formula |
C24H40O3 |
Molecular Weight |
376.6 g/mol |
IUPAC Name |
(4-hydroxyphenyl) octadecanoate |
InChI |
InChI=1S/C24H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(26)27-23-20-18-22(25)19-21-23/h18-21,25H,2-17H2,1H3 |
InChI Key |
JHWBCIGUQCXQFG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC1=CC=C(C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3E)-3-[(4-Chlorophenyl)imino]butan-2-one](/img/structure/B14415831.png)
![1h-[1,2,4]Triazepino[4,3-a]benzimidazole](/img/structure/B14415834.png)
![1-[Chloro(furan-2-yl)methylidene]pyrrolidin-1-ium](/img/structure/B14415840.png)
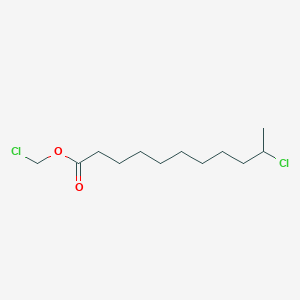
![Diethyl [1-(methylsulfanyl)propyl]phosphonate](/img/structure/B14415843.png)

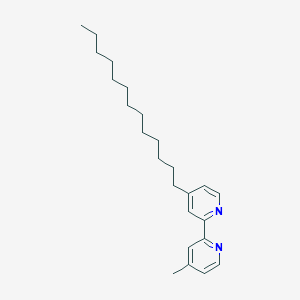
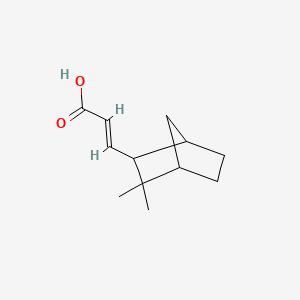

![4-[2-(4-Amino-3-methylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14415870.png)
![4-[2-(2H-1,2,3-Triazol-2-yl)ethoxy]phenol](/img/structure/B14415876.png)
![Diethyl [4-(3-chlorophenyl)-1H-pyrrol-3-yl]phosphonate](/img/structure/B14415882.png)
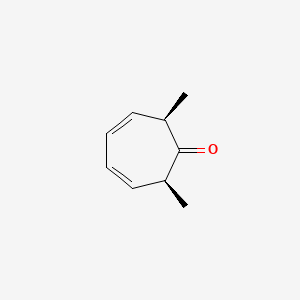
![3-[2-Hydroxy-3-(octyloxy)propoxy]propane-1,2-diol](/img/structure/B14415906.png)
